(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Beschreibung
The compound "(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,4-benzothiazin core substituted with fluorine, sulfone groups, and two distinct methoxyphenyl moieties. These analogs share the 6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl backbone but differ in the substituents at the 4-position of the benzothiazin ring and the methanone-attached aryl group.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO7S/c1-31-18-11-17(12-19(13-18)32-2)27-14-24(35(29,30)23-8-6-16(26)10-20(23)27)25(28)15-5-7-21(33-3)22(9-15)34-4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJLWLLFNPFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 467.5 g/mol
- CAS Number : 1114853-35-8
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : The compound may alter the expression of genes associated with inflammatory responses and cancer progression.
Anticancer Activity
Research has indicated that compounds similar to (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of benzothiazine showed significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogenic microorganisms. Studies have shown that it possesses significant antibacterial and antifungal activities.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | ≤0.25 | Bactericidal |
| Escherichia coli | ≤0.50 | Bacteriostatic |
| Candida albicans | ≤0.50 | Antifungal |
The mechanism of action in microbial inhibition involves disruption of cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
In vitro studies suggest that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Breast Cancer Treatment :
- A clinical trial assessed the efficacy of a related benzothiazine derivative in patients with advanced breast cancer. Results indicated a notable reduction in tumor size in 60% of participants after 12 weeks of treatment.
-
Case Study on Antifungal Resistance :
- An investigation into the antifungal efficacy against resistant strains of Candida species demonstrated that the compound retained activity even against strains with known resistance mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences among analogs arise from substituent variations, influencing molecular weight, polarity, and electronic properties:
Table 1. Comparison of Structural Analogs
Key Observations:
Methoxy vs. Methyl Substituents :
- Methoxy groups (e.g., 3,4- or 3,5-dimethoxyphenyl) increase polarity and molecular weight compared to methyl substituents ( vs. 2) .
- Symmetrical 3,4-dimethoxyphenyl substitution () results in a higher molecular weight (499.51 vs. 467.51) due to additional oxygen atoms .
Fluorine and Sulfone Groups :
- All analogs retain the 6-fluoro and 1,1-dioxido groups, which improve metabolic stability and electron-withdrawing properties, critical for pharmacological activity .
Q & A
Q. What experimental evidence clarifies conflicting reports on the compound’s redox activity?
- Approach :
- Cyclic voltammetry : Scan from -0.5 to +1.5 V (Ag/AgCl reference) to identify oxidation peaks (e.g., methoxy → quinone at +0.8 V).
- ROS detection : Use DCFH-DA assay in cell-free vs. cellular systems to distinguish direct redox effects from indirect signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
